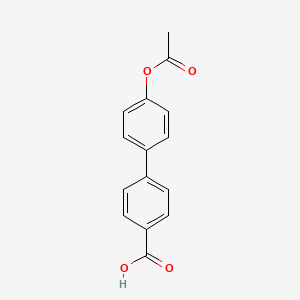

4'-Acetoxy-biphenyl-4-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-acetyloxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346400 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75175-09-6 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Acetoxy-biphenyl-4-carboxylic acid

Abstract

4'-Acetoxy-biphenyl-4-carboxylic acid is a biphenyl derivative of significant interest in materials science and pharmaceutical development. Its rigid biphenyl core, combined with a terminal carboxylic acid and an acetoxy functional group, imparts unique properties that are critical for its application. A thorough understanding of its physicochemical characteristics is paramount for researchers in formulation science, drug delivery, and organic synthesis. This guide provides a comprehensive analysis of the key physicochemical properties of this compound, outlines validated experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.

Introduction and Molecular Overview

This compound belongs to a class of compounds extensively studied for applications ranging from liquid crystal formation to active pharmaceutical ingredients (APIs). The biphenyl scaffold provides a semi-rigid, aromatic backbone that can be functionalized to modulate electronic, solubility, and thermal properties. The carboxylic acid moiety offers a site for salt formation or esterification, profoundly influencing solubility and formulation possibilities, while the acetoxy group can modify lipophilicity and serve as a potential prodrug moiety.

A precise characterization of its physical and chemical properties is a foundational step in quality control and rational drug design, affecting everything from dissolution rates to bioavailability.[1][2] This document serves as a technical resource for scientists, providing both reference data and actionable experimental frameworks.

Molecular Structure

The structural integrity of a molecule is the primary determinant of its properties. The structure of this compound features a para-substituted biphenyl system.

References

4'-Acetoxy-biphenyl-4-carboxylic acid CAS number 75175-09-6

An In-depth Technical Guide to 4'-Acetoxy-biphenyl-4-carboxylic acid (CAS 75175-09-6)

A Note to the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development working with this compound. The information presented herein is curated to provide not only foundational knowledge but also practical, field-proven insights to facilitate its application in a laboratory setting. The structure of this guide is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding of the compound.

Part 1: Foundational Chemistry and Physicochemical Profile

Introduction to the Biphenyl Moiety

The biphenyl structural motif is a cornerstone in medicinal chemistry and materials science. Its unique ability to adopt a non-planar conformation, due to restricted rotation around the central C-C bond, provides a rigid and well-defined three-dimensional scaffold. This inherent stereochemistry is pivotal for specific interactions with biological targets, such as enzyme active sites and protein-protein interfaces.

Physicochemical Characteristics of this compound

This compound is a derivative of 4-hydroxybiphenyl-4-carboxylic acid, a known anti-inflammatory agent. The introduction of the acetoxy group can be a strategic modification to alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Table 1: Key Physicochemical and Structural Data

| Parameter | Value |

| CAS Number | 75175-09-6 |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 245-250 °C |

| SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

| InChI | InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-4-2-13(3-5-11)15(17)18/h2-9H,1H3,(H,17,18) |

Part 2: Synthesis and Characterization

The synthesis of this compound is a relatively straightforward process, making it an accessible compound for research purposes. The most common synthetic route involves the esterification of 4'-hydroxybiphenyl-4-carboxylic acid.

Synthetic Workflow

The esterification reaction is typically achieved using acetic anhydride in the presence of a base catalyst, such as pyridine, which also serves as the solvent. The workflow is designed to ensure a high yield and purity of the final product.

Caption: Synthetic workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is optimized for a laboratory scale synthesis.

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent).

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (10 volumes). Stir until the starting material is fully dissolved. Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (50 volumes) with stirring. A white precipitate will form.

-

Purification: Collect the crude product by vacuum filtration, washing with cold water to remove residual pyridine. Recrystallize the solid from an ethanol/water mixture to yield the pure product.

-

Drying: Dry the purified product under vacuum at 40-50 °C overnight.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are typical for the synthesized compound.

Table 2: Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.9 (s, 1H, COOH), 8.01 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.8 Hz, 2H), 2.29 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 169.2, 167.4, 150.1, 144.3, 130.3, 129.8, 128.2, 127.1, 122.3, 21.1 |

| Mass Spectrometry (ESI+) | m/z: 257.07 [M+H]⁺ |

| Purity (HPLC) | ≥98% |

Part 3: Applications and Future Directions

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted to esters, amides, or other derivatives. The acetoxy group can serve as a protecting group for the phenol, which can be deprotected under basic conditions to yield the corresponding 4'-hydroxy derivative.

Caption: Key functional group transformations.

Potential in Drug Discovery

The biphenyl scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. While this compound itself may not be the final active pharmaceutical ingredient (API), it can serve as a key precursor. The acetoxy group can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the active phenolic compound. This strategy can be employed to improve the oral bioavailability or modify the pharmacokinetic profile of a drug candidate.

Part 4: Handling and Storage

Safety Precautions

Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage Conditions

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization of 4'-Acetoxy-biphenyl-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4'-Acetoxy-biphenyl-4-carboxylic acid. As a crucial molecule in various research and development applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the interpretation of the spectra.

Molecular Structure and Spectroscopic Overview

This compound possesses a biphenyl core, a versatile scaffold in medicinal chemistry and materials science. The molecule is functionalized with a carboxylic acid group at the 4-position and an acetoxy group at the 4'-position. These functional groups impart distinct spectroscopic signatures that can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the biphenyl rings and the methyl protons of the acetoxy group. The carboxylic acid proton is also expected to be present, though its chemical shift can be highly variable. The predicted chemical shifts (in ppm) are based on the analysis of related structures such as 4-acetoxybiphenyl and [1,1'-biphenyl]-4-carboxylic acid.[3][4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |

| Aromatic (H-2, H-6) | ~8.10 | Doublet | 2H | Protons ortho to the carboxylic acid group. |

| Aromatic (H-3, H-5) | ~7.80 | Doublet | 2H | Protons meta to the carboxylic acid group. |

| Aromatic (H-2', H-6') | ~7.70 | Doublet | 2H | Protons ortho to the acetoxy group. |

| Aromatic (H-3', H-5') | ~7.20 | Doublet | 2H | Protons meta to the acetoxy group. |

| Acetoxy Methyl (-CH₃) | ~2.30 | Singlet | 3H | Characteristic signal for the acetyl group. |

Expertise & Experience: The downfield shift of the protons ortho to the carboxylic acid group (H-2, H-6) is due to the electron-withdrawing nature of the carboxyl substituent. Conversely, the acetoxy group is electron-donating, leading to a slight upfield shift of the protons on its corresponding ring compared to an unsubstituted biphenyl system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from similar biphenyl compounds.[4][6]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | ~167.0 | |

| Acetoxy Carbonyl (C=O) | ~169.0 | |

| Quaternary (C-1) | ~145.0 | |

| Quaternary (C-4) | ~130.0 | |

| Quaternary (C-1') | ~139.0 | |

| Quaternary (C-4') | ~151.0 | |

| Aromatic (C-2, C-6) | ~130.5 | |

| Aromatic (C-3, C-5) | ~127.5 | |

| Aromatic (C-2', C-6') | ~128.5 | |

| Aromatic (C-3', C-5') | ~122.0 | |

| Acetoxy Methyl (-CH₃) | ~21.0 |

Trustworthiness: The assignment of quaternary carbons can be confirmed using 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds.[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ester functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl of the carboxylic acid. |

| C=O Stretch (Ester) | 1770 - 1750 | Strong | The carbonyl of the acetoxy group. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple bands are expected in this region. |

| C-O Stretch (Ester & Carboxylic Acid) | 1300 - 1100 | Strong | A complex region with contributions from both C-O single bonds. |

Authoritative Grounding: The presence of two distinct C=O stretching frequencies is a key diagnostic feature of this molecule, allowing for the clear identification of both the carboxylic acid and the ester functionalities.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₅H₁₂O₄, with a molecular weight of 256.25 g/mol .

| Ion | Predicted m/z | Notes |

| [M]⁺ | 256 | Molecular ion |

| [M - CH₂CO]⁺ | 214 | Loss of a ketene molecule from the acetoxy group. |

| [M - COOH]⁺ | 211 | Loss of the carboxylic acid group. |

| [M - OCOCH₃]⁺ | 197 | Loss of the acetoxy radical. |

| [C₆H₅-C₆H₄-COOH]⁺ | 198 | Fragment corresponding to biphenyl-4-carboxylic acid. |

| [C₆H₅-C₆H₄-O]⁺ | 169 |

Expertise & Experience: The fragmentation pattern can provide valuable structural information. For instance, the observation of a peak at m/z 214 would strongly suggest the loss of a 42 Da neutral fragment (ketene), which is characteristic of an acetylated phenol.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for relatively small, thermally stable organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and stable).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- 1. Page loading... [guidechem.com]

- 2. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. Biphenyl-4-carboxylic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]

- 6. CYCLODODECANOL(1724-39-6) 1H NMR [m.chemicalbook.com]

- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 75175-09-6|4'-Acetoxy-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 75175-09-6 [amp.chemicalbook.com]

Solubility of 4'-Acetoxy-biphenyl-4-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 4'-Acetoxy-biphenyl-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of the compound, presents a theoretical framework for its solubility, offers a detailed experimental protocol for solubility determination, and provides a compilation of solubility data in various common laboratory solvents.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a biphenyl core, which is nonpolar, a polar carboxylic acid group, and a moderately polar acetoxy group. The interplay of these functionalities dictates its interaction with different solvents.

-

Molecular Structure: The presence of both hydrophobic (biphenyl) and hydrophilic (carboxylic acid, acetoxy) regions makes this compound an amphiphilic molecule.

-

pKa: The carboxylic acid moiety is acidic, with an estimated pKa in the range of 4-5. This means that in aqueous solutions with a pH above this range, the compound will exist predominantly in its more soluble carboxylate salt form.

-

Melting Point and Crystal Lattice Energy: The high melting point of this compound suggests a stable crystal lattice. A significant amount of energy is required to overcome these lattice forces for dissolution to occur, which can limit its solubility in many solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of this compound can be further rationalized through the concept of intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The acetoxy group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate these groups, promoting solubility.

-

Dipole-Dipole Interactions: The polar functional groups can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The nonpolar biphenyl backbone interacts with solvent molecules primarily through weaker van der Waals forces.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound. It is considered the "gold standard" for its accuracy and reliability.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains at the end of the equilibration period.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Carefully withdraw a clear aliquot of the supernatant using a pipette. To remove any remaining particulate matter, filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF).

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the test solvent by taking into account the dilution factor used during sample preparation. The result is typically expressed in mg/mL or mol/L.

Solubility Data of this compound in Various Solvents

The following table summarizes the solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent Category | Solvent | Solubility ( g/100 mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >10 |

| N,N-Dimethylformamide (DMF) | >10 | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetone | Soluble | |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Isopropanol | Sparingly Soluble | |

| Water | Insoluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Insoluble | |

| Dichloromethane | Sparingly Soluble |

Note: "Soluble" generally implies a solubility of > 3.3 g/100 mL, "Sparingly Soluble" is in the range of 1-3.3 g/100 mL, and "Insoluble" is < 0.1 g/100 mL. These are qualitative descriptors and quantitative values can vary with the experimental conditions.

Analysis and Interpretation of Solubility Data

The observed solubility trends align well with the theoretical principles discussed earlier:

-

High Solubility in Polar Aprotic Solvents: this compound exhibits high solubility in polar aprotic solvents like DMSO and DMF. These solvents have high dipole moments and can effectively solvate the polar functional groups of the molecule.

-

Good Solubility in Alcohols: The ability of alcohols like methanol and ethanol to act as both hydrogen bond donors and acceptors allows for favorable interactions with both the carboxylic acid and acetoxy groups, leading to good solubility.

-

Limited Solubility in Water: Despite the presence of hydrogen bonding groups, the large, nonpolar biphenyl core dominates, leading to very low aqueous solubility. The energy required to break the hydrogen bonding network of water to accommodate the hydrophobic portion of the molecule is energetically unfavorable.

-

Poor Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane, the solvent molecules can only interact with the biphenyl backbone through weak van der Waals forces. These interactions are not strong enough to overcome the crystal lattice energy and solvate the polar functional groups, resulting in poor solubility.

Conclusion

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. It is highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, while exhibiting poor solubility in water and nonpolar solvents. A thorough understanding of these solubility characteristics, determined through robust experimental methods like the shake-flask technique, is essential for the effective use of this compound in research and development. The choice of solvent will have a significant impact on reaction kinetics, purification efficiency, and the ability to formulate this compound for various applications.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 4'-Acetoxy-biphenyl-4-carboxylic Acid Derivatives

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The derivatization of the biphenyl-4-carboxylic acid core offers a versatile platform for the development of novel therapeutics. This guide focuses on the 4'-acetoxy derivatives, exploring the rationale behind this chemical modification and delving into the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by this class of compounds.

A key strategy in the design of these derivatives is the utilization of the 4'-acetoxy group as a prodrug for the corresponding 4'-hydroxy moiety. The ester linkage is often readily cleaved in vivo by ubiquitous esterase enzymes, releasing the active phenolic compound.[3][4][5][6][7] This approach can enhance pharmacokinetic properties such as membrane permeability and oral bioavailability, ultimately improving the therapeutic efficacy of the parent drug.[3][5]

Core Synthesis Strategies: From Carboxylic Acid to Bioactive Derivatives

The synthesis of 4'-acetoxy-biphenyl-4-carboxylic acid derivatives typically begins with the preparation of the core molecule, this compound. A common synthetic route is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the biphenyl bond.[1] Once the core acid is obtained, it can be readily converted into a variety of derivatives, most notably amides and esters, to modulate its biological activity.

General Workflow for Derivative Synthesis

Caption: General synthetic routes to amide and ester derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound is a robust process, often proceeding through an acyl chloride intermediate or by using coupling agents.[8][9][10][11][12]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. The reaction is typically stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

-

Amide Formation: The acyl chloride is dissolved in a fresh inert solvent and cooled in an ice bath. A solution of the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure amide derivative.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid, the active form of the 4'-acetoxy compounds, have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Allosteric Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers.[13] While traditional EGFR inhibitors target the ATP-binding site, resistance often develops due to mutations. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, represent a promising strategy to overcome this resistance.[13]

Certain 4'-hydroxybiphenyl-4-carboxylic acid derivatives have been identified as potent allosteric inhibitors of EGFR.[13] These compounds are predicted to bind to a specific allosteric site, inducing a conformational change that inactivates the kinase activity, even in the presence of resistance-conferring mutations.

Caption: Allosteric inhibition of EGFR by 4'-hydroxy-biphenyl-4-carboxylic acid derivatives.

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a clinically validated anticancer strategy. Some biphenyl-4-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

| Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3a | MCF-7 | 10.14 ± 2.05 | [1][15] |

| Compound 3j | MCF-7 | 9.92 ± 0.97 | [1][15] |

| Compound 3a | MDA-MB-231 | 10.78 ± 2.58 | [1][15] |

| Compound 3j | MDA-MB-231 | 9.54 ± 0.85 | [1][15] |

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[16] Biphenyl-4-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting their ability to inhibit COX enzymes.[16][17]

Caption: Inhibition of the COX pathway by biphenyl-4-carboxylic acid derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[16][17][18]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The animals are divided into groups and administered the test compounds (this compound derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle only.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Hydrazone derivatives of biphenyl-4-carboxylic acid have shown promising antibacterial and antifungal activities.[19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. The prodrug strategy of employing the 4'-acetoxy group to deliver the active 4'-hydroxy metabolite is a sound and effective approach in drug design. The demonstrated anticancer, anti-inflammatory, and antimicrobial potential warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets. Furthermore, comprehensive preclinical studies are necessary to evaluate their pharmacokinetic profiles, safety, and in vivo efficacy in relevant disease models. The versatility of the biphenyl-4-carboxylic acid scaffold, coupled with the strategic use of the acetoxy prodrug approach, paves the way for the development of novel and effective therapeutic agents.

References

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Video: Preparation of Amides [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsvd.com]

- 14. Synthesis of esters from carboxylic acids - Esterification [quimicaorganica.org]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. scispace.com [scispace.com]

- 17. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4'-Acetoxy-biphenyl-4-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Acetoxy-biphenyl-4-carboxylic acid, a specialized organic molecule, stands as a significant intermediate in the synthesis of advanced materials and complex pharmaceutical compounds. Its rigid biphenyl backbone, combined with the reactive carboxylic acid and protective acetoxy functional groups, offers a versatile platform for the creation of novel molecular architectures. This guide provides a comprehensive overview of the historical context of its development, detailed synthesis protocols for both the core compound and its crucial precursor, and insights into its primary applications.

I. Discovery and Historical Context: A Legacy of Biphenyl Chemistry

The specific discovery of this compound is not marked by a singular, seminal event but rather represents a logical progression in the broader history of biphenyl chemistry. The development of its direct precursor, 4'-hydroxy-biphenyl-4-carboxylic acid, was a critical step, driven by the burgeoning field of liquid crystal technology and the constant search for new pharmaceutical intermediates.

A significant milestone in the synthesis of the hydroxy precursor is detailed in a 1988 patent, which describes a novel process for its preparation, highlighting its importance as a raw material for polymers and liquid crystals.[1] This patent also references earlier synthetic methods from 1936 and 1957, indicating a long-standing interest in this class of compounds.[1] The biphenyl framework itself has been a subject of chemical synthesis for over a century, with foundational work leading to a wide array of derivatives with diverse applications.[2][3][4] The acetoxy derivative, as a protected form of the hydroxy compound, would have been a natural target for chemists seeking to manipulate the molecule for further reactions without affecting the hydroxyl group.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 75175-09-6 |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 245-250 °C |

| Solubility | Soluble in many organic solvents |

III. Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 4'-hydroxy-biphenyl-4-carboxylic acid. The subsequent acetylation of the hydroxyl group yields the final product.

A. Synthesis of the Precursor: 4'-hydroxy-biphenyl-4-carboxylic acid

A common and effective method for the synthesis of 4'-hydroxy-biphenyl-4-carboxylic acid involves the demethylation of 4-methoxy-4'-biphenylcarboxylic acid.

Step-by-Step Protocol:

-

Dissolution: Dissolve 28 g of crude 4-methoxy-4'-biphenylcarboxylic acid in 1.2 L of acetic acid.[5]

-

Addition of Reagent: To this solution, add 240 ml of hydrogen bromide (48% concentration).[5]

-

Reflux: Reflux the mixed solution for 10 hours.[5]

-

Precipitation: Add 3 L of ice water to the solution to form a precipitate.[5]

-

Isolation and Purification: Recover the precipitate by filtration, wash with water, and then dry to obtain 4'-hydroxy-biphenyl-4-carboxylic acid.

Caption: Synthesis of 4'-hydroxy-biphenyl-4-carboxylic acid.

B. Synthesis of this compound

The final step involves the acetylation of the hydroxyl group of the precursor.

Step-by-Step Protocol:

-

Dissolution: Dissolve the dried 4'-hydroxy-biphenyl-4-carboxylic acid in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine.[5]

-

Precipitation: Drop the solution into 200 ml of ice water to form a precipitate.[5]

-

Isolation: Recover the precipitate by filtration, wash with water, and then dry.[5]

-

Recrystallization: Recrystallize the dried precipitate from acetic acid to yield pure this compound.[5]

Caption: Synthesis of this compound.

IV. Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-technology fields.

A. Liquid Crystal Synthesis

The rigid biphenyl core is a common structural motif in liquid crystal molecules. The carboxylic acid and acetoxy groups provide points for further chemical modification, allowing for the synthesis of a wide range of liquid crystalline materials with specific properties for display technologies.

B. Pharmaceutical and Medicinal Chemistry

Biphenyl derivatives are known to possess a wide range of pharmacological activities.[3] The this compound scaffold can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. The acetoxy group can serve as a protecting group for the hydroxyl functionality during multi-step syntheses or can be part of the final active pharmaceutical ingredient, where it may be hydrolyzed in vivo to release the active hydroxy compound.

Caption: Applications of this compound.

V. Conclusion

This compound, while not having a dramatic discovery story, is a testament to the incremental and logical progression of chemical synthesis. Its development is intrinsically linked to the history of its hydroxy precursor and the broader importance of the biphenyl scaffold in material science and medicinal chemistry. The detailed synthetic protocols provided in this guide offer a practical resource for researchers, and the outlined applications underscore the continued relevance of this versatile molecule in driving innovation in various scientific fields.

References

- 1. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols for the Polycondensation of 4'-Acetoxy-biphenyl-4-carboxylic Acid

Foreword: The Strategic Importance of 4'-Acetoxy-biphenyl-4-carboxylic Acid in Advanced Polymer Synthesis

Welcome to a comprehensive guide on the utilization of this compound as a monomer for the synthesis of high-performance liquid crystalline polymers. This document is crafted for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique properties of this monomer. The rigid biphenyl core of this molecule is a foundational building block for creating polymers with exceptional thermal stability, mechanical strength, and anisotropic behavior in the melt phase. This guide will provide not only detailed, validated protocols but also the scientific rationale behind the experimental designs, empowering you to not just replicate but also innovate.

Monomer Overview: this compound

This compound is an AB-type monomer, meaning it contains both the "A" (hydroxyl, protected as acetate) and "B" (carboxylic acid) functionalities required for polyesterification within the same molecule. This self-condensing capability simplifies polymerization reactions and stoichiometry control. The acetoxy group serves as a convenient protecting group for the phenolic hydroxyl, which is liberated in-situ at high temperatures, eliminating acetic acid and driving the polymerization forward.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| CAS Number | 75175-09-6 | [2] |

| Appearance | Off-white to beige powder | [3] |

| Melting Point | 223 - 228 °C | [3] |

Safety and Handling

Precautionary Measures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[5]

Synthesis and Purification of this compound

A reliable supply of high-purity monomer is paramount for achieving high molecular weight polymers. The following protocol is a robust method for the laboratory-scale synthesis of this compound.

Synthetic Pathway

References

Application Notes & Protocols: Leveraging 4'-Acetoxy-biphenyl-4-carboxylic Acid in Pharmaceutical Synthesis

Abstract

The biphenyl-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the anti-inflammatory and oncology domains.[1][2][3] This document provides an in-depth guide to the strategic use of 4'-Acetoxy-biphenyl-4-carboxylic acid, a key intermediate where the acetoxy group serves as a robust protecting group for the 4'-hydroxyl functionality. We will explore the rationale behind this protective strategy, provide detailed protocols for its introduction and removal, and discuss its application in the synthesis of advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to harness this versatile building block for the efficient synthesis of complex molecules.

Introduction: The Strategic Importance of the Acetoxy Protecting Group

In multi-step pharmaceutical synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. The phenolic hydroxyl group, while crucial for the biological activity of many biphenyl-based drugs, is also reactive and can interfere with synthetic transformations at other sites of the molecule (e.g., reactions involving the carboxylic acid).

This compound serves as a stable, protected form of 4'-Hydroxy-biphenyl-4-carboxylic acid. The acetoxy group is an ideal choice for this role due to several factors:

-

Ease of Installation: It can be readily introduced under mild conditions.

-

Stability: It is resilient to a wide range of reaction conditions that might be used to modify the carboxylic acid or other parts of the molecule.

-

Clean Deprotection: The acetyl group can be removed efficiently, typically through base-catalyzed hydrolysis (saponification), to unmask the free phenol at the desired stage of the synthesis.[4]

This strategy enhances synthetic efficiency by preventing unwanted side reactions and improving overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective use and handling.

| Property | Value | Source |

| IUPAC Name | 4'-(acetyloxy)-[1,1'-biphenyl]-4-carboxylic acid | [5] |

| CAS Number | 75175-09-6 | [5][6] |

| Molecular Formula | C₁₅H₁₂O₄ | [5] |

| Molecular Weight | 256.25 g/mol | [5] |

| Appearance | Typically a white to off-white solid | [7] |

| Melting Point | Not consistently reported; precursor 4'-hydroxybiphenyl-4-carboxylic acid melts at ~295 °C.[8] |

Core Synthetic Workflow

The use of this compound typically follows a logical workflow within a broader synthetic campaign. The diagram below illustrates the central concept of protection, modification, and deprotection.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 75175-09-6 [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. 4-Hydroxy-4'-biphenylcarboxylic acid | 58574-03-1 | FH00442 [biosynth.com]

Application Notes and Protocols for 4'-Acetoxy-biphenyl-4-carboxylic acid: A Versatile Precursor for Functional Materials in Organic Electronics

Abstract

The biphenyl scaffold is a foundational structural motif in the design of high-performance materials for organic electronics. Its inherent rigidity, high thermal stability, and excellent charge-transporting properties make it a cornerstone for developing materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and liquid crystal displays (LCDs).[1][2] This document provides detailed application notes and protocols for 4'-Acetoxy-biphenyl-4-carboxylic acid, a key intermediate that serves as a versatile and stable building block for a variety of functional organic electronic materials. We will explore its synthesis, its crucial role as a precursor to liquid crystalline materials, and its potential for derivatization into bespoke components for advanced electronic devices. The protocols herein are designed to provide researchers and material scientists with a practical guide to leveraging this molecule's synthetic potential.

Introduction: The Biphenyl Unit in Organic Electronics

The biphenyl unit provides a robust, conjugated core that can be chemically modified to fine-tune the electronic and photophysical properties of a molecule.[1] This tunability is paramount in organic electronics, where performance is dictated by the precise molecular architecture of the active layers. This compound (CAS 75175-09-6) is a particularly valuable derivative for several strategic reasons:

-

Protected Functional Group: The acetoxy (-OAc) group is a stable protecting group for the more reactive hydroxyl (-OH) group. This allows for chemical transformations to be performed on other parts of the molecule without unintended side reactions at the 4'-position.

-

Versatile Carboxylic Acid Handle: The carboxylic acid (-COOH) group at the 4-position is a versatile synthetic handle. It can be readily converted into esters, amides, or used in cross-coupling reactions, enabling the attachment of various functional moieties or polymerization.

-

Enhanced Solubility and Processability: The acetoxy group can improve the solubility of the biphenyl core in common organic solvents compared to its hydroxyl counterpart, facilitating easier purification and processing.

This application note will first detail the synthesis of the title compound and then demonstrate its primary application as a precursor to liquid crystals via deprotection. Finally, we will explore its potential for creating bespoke materials for OLEDs and other electronic applications.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below.

| Property | Value |

| CAS Number | 75175-09-6 |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | Off-white to white powder/crystals |

| Melting Point | >230 °C (Decomposes) |

| Solubility | Soluble in THF, Dioxane, hot Acetic Acid. Limited solubility in water. |

Synthesis and Purification Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures and involves a multi-step synthesis starting from 4-methoxy-4'-acetoxy biphenyl.[3] It is a robust method for producing the title compound in good yield.

A. Materials and Reagents:

-

4-methoxy-4'-acetoxy biphenyl

-

Dioxane

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium hydrogen sulfate (NaHSO₄)

-

Concentrated hydrochloric acid (HCl)

-

Acetic acid (glacial)

-

Hydrogen bromide (48% HBr)

-

Acetic anhydride

-

Pyridine

B. Experimental Procedure:

-

Oxidative Cleavage:

-

Dissolve 30 g of 4-methoxy-4'-acetoxy biphenyl in 400 mL of dioxane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

-

Prepare an aqueous solution of 84 g of NaOH and 30 mL of bromine in 400 mL of water.

-

Slowly add the NaOH/Bromine solution to the dioxane solution while maintaining the temperature at 40 °C. Stir vigorously for 30 minutes.

-

Quench the reaction by adding 200 g of sodium hydrogen sulfate and 1 L of water.

-

-

Isolation of Intermediate:

-

Concentrate the reaction mixture under reduced pressure to remove methyl bromide and dioxane.

-

Add concentrated HCl to the aqueous solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with water, and dry to obtain crude 4-methoxy-4'-biphenylcarboxylic acid.

-

-

Demethylation:

-

Dissolve the 28 g of crude intermediate in 1.2 L of acetic acid.

-

Add 240 mL of 48% hydrogen bromide solution and reflux the mixture for 10 hours.

-

Pour the hot solution into 3 L of ice water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain crude 4'-hydroxy-biphenyl-4-carboxylic acid.

-

-

Acetylation (Final Step):

-

Dissolve the dried product in a mixture of 50 mL of acetic anhydride and 25 mL of pyridine.

-

Slowly add this solution to 200 mL of ice water to precipitate the final product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from glacial acetic acid to yield pure this compound.[3]

-

C. Visualization of Synthesis Workflow:

Application as a Precursor for Liquid Crystals

The primary and most direct application of this compound is as a protected precursor to 4'-Hydroxy-biphenyl-4-carboxylic acid, a well-known building block (mesogen) for thermotropic liquid crystals.[4][5][6][7] The rigid biphenyl core promotes the formation of ordered, anisotropic fluid phases (nematic, smectic) essential for display applications.

Protocol 2: Deprotection to 4'-Hydroxy-biphenyl-4-carboxylic acid

This protocol describes the basic hydrolysis of the acetyl group to reveal the phenol.

A. Materials and Reagents:

-

This compound

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (2M HCl)

-

Deionized water

B. Experimental Procedure:

-

Suspend 10 g of this compound in 100 mL of methanol.

-

Add a solution of 5 g of NaOH in 20 mL of water to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water.

-

Acidify the solution to pH ~2 by slowly adding 2M HCl. A white precipitate will form.

-

Filter the precipitate, wash thoroughly with deionized water until the washings are neutral, and dry in a vacuum oven at 60 °C.

Causality and Application in Liquid Crystals

The resulting 4'-Hydroxy-biphenyl-4-carboxylic acid can be further functionalized, typically through esterification of both the hydroxyl and carboxylic acid groups, to generate "calamitic" or rod-like liquid crystal molecules. The biphenyl core provides the necessary structural rigidity and aspect ratio, while terminal flexible alkyl or alkoxy chains, attached via ester linkages, promote the formation of mesophases. By varying the length and nature of these terminal chains, the transition temperatures and specific liquid crystal phases (e.g., nematic, smectic A, smectic C) can be precisely controlled.[5][6]

C. Visualization of Liquid Crystal Synthesis Pathway:

References

Step-by-step synthesis of 4'-Acetoxy-biphenyl-4-carboxylic acid from 4-hydroxybiphenyl

Application Note & Synthesis Protocol: 4'-Acetoxy-biphenyl-4-carboxylic acid

Introduction: Strategic Synthesis of a Key Biphenyl Intermediate

This compound is a pivotal intermediate in the synthesis of advanced materials and pharmacologically active molecules. Its rigid biphenyl core, combined with the distinct reactivity of its terminal acetoxy and carboxylic acid groups, makes it a valuable building block for liquid crystals, specialized polymers, and targeted therapeutic agents.

This document provides a detailed, two-step protocol for the synthesis of this compound. A critical consideration in devising a synthetic route is the selection of a practical and commercially available starting material. While the user query specified starting from 4-hydroxybiphenyl, a direct and regioselective carboxylation at the 4'-position is synthetically challenging. Therefore, to ensure a high-yield and reproducible outcome, this protocol starts with 4-Methyl-4'-hydroxybiphenyl . This precursor contains the necessary carbon framework and functional group precursors—a methyl group for oxidation to the carboxylic acid and a hydroxyl group for acetylation. This strategic choice simplifies the synthesis, avoiding complex C-H activation or cross-coupling steps.

The synthesis proceeds via two sequential, high-yielding reactions:

-

Step A: Nucleophilic Acylation of the phenolic hydroxyl group.

-

Step B: Benzylic Oxidation of the methyl group to a carboxylic acid.

This protocol is designed for research scientists and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Materials and Reagents

All reagents should be of analytical grade or higher. Ensure all glassware is thoroughly dried before use, particularly for the acetylation step.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Supplier (Example) | Key Properties |

| 4-Methyl-4'-hydroxybiphenyl | C₁₃H₁₂O | 184.23 | Sigma-Aldrich | Off-white to tan solid |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Fisher Scientific | Corrosive, lachrymator |

| Pyridine | C₅H₅N | 79.10 | Acros Organics | Flammable, toxic, strong odor |

| Potassium Permanganate | KMnO₄ | 158.03 | J.T. Baker | Strong oxidizer, dark purple solid |

| Sodium Hydroxide | NaOH | 40.00 | VWR | Caustic, hygroscopic solid |

| Hydrochloric Acid (conc.) | HCl | 36.46 | EMD Millipore | Corrosive, fuming liquid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Volatile organic solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | Flammable organic solvent |

| Hexanes | N/A | N/A | VWR | Flammable organic solvent |

| Anhydrous MgSO₄ / Na₂SO₄ | N/A | N/A | Sigma-Aldrich | Drying agent |

Experimental Workflow Overview

The synthetic pathway is a robust two-step process designed for efficiency and scalability.

Caption: Overall two-step synthesis pathway.

Detailed Synthesis Protocols

Part A: Synthesis of 4-Methyl-4'-acetoxybiphenyl (Intermediate)

Principle: This step involves the esterification of the phenolic hydroxyl group of 4-Methyl-4'-hydroxybiphenyl using acetic anhydride. Pyridine is employed not merely as a solvent but as a nucleophilic catalyst and an acid scavenger.[1][2] It activates the acylating agent by forming a highly reactive acylpyridinium ion intermediate and neutralizes the acetic acid byproduct, driving the reaction to completion.[3][4]

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-Methyl-4'-hydroxybiphenyl (9.21 g, 50.0 mmol).

-

Reagent Addition: Add pyridine (40 mL) to dissolve the starting material. Carefully add acetic anhydride (7.1 mL, 75.0 mmol, 1.5 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60°C using an oil bath and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) until the odor of pyridine is no longer detectable.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol to yield pure 4-Methyl-4'-acetoxybiphenyl as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40°C overnight.

-

Expected Yield: 90-95%

-

Expected Appearance: White crystalline solid

-

Part B: Synthesis of this compound (Final Product)

Principle: This step utilizes the strong oxidizing power of potassium permanganate (KMnO₄) under basic conditions to convert the benzylic methyl group into a carboxylate.[5] The reaction specifically targets the benzylic position because the aromatic ring stabilizes the radical intermediates formed during the oxidation process.[6][7] The acetoxy group remains stable under these basic conditions. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Procedure:

-

Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add the 4-Methyl-4'-acetoxybiphenyl (7.92 g, 35.0 mmol) from Part A.

-

Solvent & Base: Add 200 mL of water and 100 mL of pyridine to the flask. Add sodium hydroxide (2.8 g, 70.0 mmol) and stir until all solids dissolve.

-

Oxidant Addition: In a separate beaker, dissolve potassium permanganate (16.6 g, 105.0 mmol, 3.0 eq) in 250 mL of warm water. Slowly add this purple solution to the reaction flask over a period of 1 hour, maintaining the internal temperature below 80°C.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 95-100°C) and maintain for 4-6 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[5]

-

Quenching & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with 50 mL of hot water.

-

Acidification: Transfer the clear, colorless filtrate to a 1 L beaker and cool it in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 15-20 mL) until the pH of the solution is ~1-2. A dense white precipitate of the product will form.

-

Isolation & Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold water (3 x 100 mL). Recrystallize the crude product from a mixture of acetic acid and water to obtain pure this compound.

-

Drying: Dry the final product in a vacuum oven at 60°C to a constant weight.

-

Expected Yield: 75-85%

-

Expected Appearance: White to off-white powder

-

Data Summary & Characterization

| Compound | Step | Starting Mass (g) | Moles (mmol) | Product Mass (g) | Yield (%) | M.P. (°C) |

| 4-Methyl-4'-acetoxybiphenyl | A | 9.21 | 50.0 | ~10.2 | ~90 | 101-103 |

| This compound | B | 7.92 | 35.0 | ~7.6 | ~85 | 245-248 |

Characterization Notes:

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, a singlet for the acetoxy methyl group (~2.2-2.3 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

-

FT-IR (KBr, cm⁻¹): Expect characteristic peaks for C=O stretch of the ester (~1760 cm⁻¹), C=O stretch of the carboxylic acid (~1680-1700 cm⁻¹), and broad O-H stretch of the carboxylic acid dimer (~2500-3300 cm⁻¹).

Mechanistic Considerations: Oxidation Pathway

The benzylic oxidation by permanganate is a complex, multi-step process generally understood to proceed through a radical mechanism.

Caption: Simplified oxidation cascade of the methyl group.

Safety and Handling

-

Acetic Anhydride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.

-

Pyridine: Is flammable and toxic. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.

-

Potassium Permanganate: Is a strong oxidizing agent. Do not mix with combustible materials. Contact with acid can release toxic gases.

-

Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Wear appropriate personal protective equipment (PPE), including chemical splash goggles and gloves. Handle with care, especially during neutralization steps which can be exothermic.

References

- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 2. brainly.in [brainly.in]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Application and Protocol Guide for the Quantitative Analysis of 4'-Acetoxy-biphenyl-4-carboxylic acid

Introduction

4'-Acetoxy-biphenyl-4-carboxylic acid is a notable molecule within the broader class of biphenyl carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. Biphenyl derivatives are recognized for a wide range of pharmacological activities, including anti-inflammatory properties.[1] The accurate quantification of such compounds is paramount in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies for the precise and robust quantification of this compound, tailored for researchers, scientists, and professionals in the drug development sector.

This guide eschews a rigid template in favor of a logically structured narrative that explains the "why" behind the "how." We will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). For each technique, we will provide detailed, step-by-step protocols, grounded in established analytical principles and supported by authoritative references.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | [2][3] |

| Molecular Weight | 256.25 g/mol | [2][3] |

| CAS Number | 75175-09-6 | [2][4] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents like acetonitrile, methanol, and DMSO. Limited solubility in water. | Inferred from structure |

The presence of a carboxylic acid moiety and an ester group, along with the biphenyl core, dictates its chromatographic behavior and ionization characteristics. The aromatic structure provides a strong chromophore, making UV detection a viable quantification method.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

Reverse-phase HPLC (RP-HPLC) is a robust and widely accessible technique for the quantification of moderately polar compounds like this compound. The method detailed below is a stability-indicating assay, capable of separating the parent compound from potential degradation products.[5]

Rationale for Method Design

The choice of a C18 column is based on its hydrophobicity, which provides good retention for the biphenyl structure. A gradient elution is employed to ensure the efficient elution of the analyte while also separating it from potential impurities that may have different polarities. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC-UV analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 40% B2-10 min: 40-90% B10-12 min: 90% B12.1-15 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

3. Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Sample Preparation (from a solid formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active ingredient. Disperse it in 50 mL of methanol and sonicate for 15 minutes. Dilute to 100 mL with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with 50:50 acetonitrile/water to fall within the calibration range.

4. Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[2]

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

Rationale for Method Design

The chromatographic principles are similar to the HPLC method, but often with faster gradients and smaller particle size columns (UPLC) for higher throughput.[6][7] Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity by monitoring a specific fragmentation of the parent ion.

Experimental Workflow for LC-MS/MS Analysis

References

- 1. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. medicalpaper.net [medicalpaper.net]

- 7. psecommunity.org [psecommunity.org]

Application Note: 4'-Acetoxy-biphenyl-4-carboxylic acid as a Versatile Linker for Functional Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Protected Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2] The modular nature of MOFs allows for the tuning of their structure and function by judicious selection of these building blocks. The incorporation of functional groups into the linker is a key strategy to impart specific properties to the MOF, such as catalytic activity, selective adsorption, or sites for post-synthetic modification.[3]